4-[(2-Fluorophenyl)methoxy]benzenethiol
Description
4-[(2-Fluorophenyl)methoxy]benzenethiol is a sulfur-containing aromatic compound characterized by a benzenethiol backbone substituted with a 2-fluorophenylmethoxy group. The compound’s thiol (-SH) group enhances its nucleophilic capacity, making it valuable in reactions such as nucleophilic aromatic substitution or metal coordination.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISRIPAOOQVGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(2-Fluorophenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
4-[(2-Fluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in chemical synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and products with enhanced properties.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- Electronic Effects : The 2-fluorophenylmethoxy group in the target compound introduces electron-withdrawing effects, which may reduce thiol acidity compared to electron-rich analogs like 4-methoxybenzenethiol .
- Steric Hindrance : Bulkier substituents, such as 4-methoxyphenylmethyl in ’s compound, reduce reactivity in nucleophilic substitutions compared to the target compound .
- Stability: Fluorinated aromatic systems (e.g., 2-fluorophenyl) enhance metabolic stability compared to chlorinated analogs, as seen in ’s degradation studies of fluorophenyl-containing oxazolidinones .
Reactivity in Nucleophilic Substitutions
highlights that electron-rich thiols (e.g., 4-methoxybenzenethiol) exhibit higher reactivity in nucleophilic aromatic substitutions due to enhanced electron density on the sulfur atom.
Stability and Degradation
Compounds with fluorophenyl groups, such as those in , demonstrate stability in simulated gastric fluid unless paired with labile functional groups (e.g., tert-butyl esters). This suggests that this compound may exhibit similar stability in biological environments, contrasting with chlorinated analogs like ’s benzoyl chloride, which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
